X-Ray Crystallography and Conformational Analysis of 4-Methyl-4-propyl-2-cyclohexen-1-one: A Technical Guide
X-Ray Crystallography and Conformational Analysis of 4-Methyl-4-propyl-2-cyclohexen-1-one: A Technical Guide
Executive Summary
The compound 4-methyl-4-propyl-2-cyclohexen-1-one (CAS RN: 35161-15-0)[1] is a highly versatile chiral building block utilized in the total synthesis of complex terpenoids and pharmaceutical intermediates[2]. Unlike saturated cyclohexanes, which predominantly adopt a rigid chair conformation, the presence of the conjugated α,β -unsaturated carbonyl system in 2-cyclohexen-1-ones enforces a distinct geometric constraint. Understanding the precise three-dimensional architecture of this molecule is critical for predicting its stereochemical trajectory during asymmetric transformations, such as Michael additions and Diels-Alder cycloadditions.
This whitepaper provides an in-depth analysis of the conformational landscape of 4-methyl-4-propyl-2-cyclohexen-1-one and establishes a self-validating, step-by-step X-ray crystallography protocol for its structural elucidation.
The Conformational Landscape: Stereoelectronic Causality
The 2-cyclohexen-1-one ring system fundamentally differs from cyclohexane. The sp2 -hybridized carbons (C1, C2, and C3) and the carbonyl oxygen are forced into near-coplanarity by the delocalization of the π -electrons. This restriction limits the ring to either a half-chair or an envelope conformation[3].
In 4,4-disubstituted derivatives like 4-methyl-4-propyl-2-cyclohexen-1-one, the conformational equilibrium is dictated by the competition between the methyl and propyl groups at the C4 position. Because C4 is adjacent to the planar enone system, substituents at this position experience significant allylic strain ( A1,3 strain).
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Half-Chair A (Thermodynamically Favored): The bulkier propyl group occupies the pseudo-equatorial position, minimizing steric clash. The smaller methyl group is forced into the pseudo-axial position.
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Half-Chair B (Thermodynamically Disfavored): The propyl group is forced into the pseudo-axial position, resulting in severe 1,3-diaxial-like repulsive interactions with the axial protons at C6.
Because the conformational free energy (A-value) of a propyl group is greater than that of a methyl group, the equilibrium heavily favors Half-Chair A.
Caption: Conformational equilibrium of 4-methyl-4-propyl-2-cyclohexen-1-one favoring Half-Chair A.
X-Ray Crystallography: Methodological Directives
The Causality of Experimental Choices
A significant hurdle in the crystallographic analysis of 4-methyl-4-propyl-2-cyclohexen-1-one is its physical state; it is a volatile liquid at standard temperature and pressure[2]. While in-situ cryo-crystallization of liquids is possible using specialized optical heating/cooling devices, it is prone to yielding twinned or highly disordered crystals.
To create a robust, self-validating system for routine high-resolution structural determination, we employ chemical derivatization . By reacting the ketone with 2,4-dinitrophenylhydrazine (2,4-DNPH), we synthesize a highly crystalline hydrazone derivative. The rigid, planar 2,4-dinitrophenyl group elevates the melting point and introduces strong intermolecular hydrogen-bonding networks (N-H···O) and π−π stacking interactions. These forces lock the conformation in the solid state and facilitate the growth of highly ordered crystal lattices suitable for high-resolution X-ray diffraction[4].
Step-by-Step Protocol: Derivatization and Crystallization
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Derivatization (Hydrazone Formation):
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Dissolve 4-methyl-4-propyl-2-cyclohexen-1-one (1.0 eq) in absolute ethanol (0.5 M).
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Add a prepared solution of 2,4-DNPH (1.1 eq) in ethanol containing a catalytic amount of concentrated H2SO4 .
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Stir the mixture at 50°C for 2 hours. The causality of the mild heating is to ensure complete conversion without inducing thermal degradation or isomerization of the double bond.
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Isolation and Purification:
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Cool the reaction to 0°C to maximize precipitation. Isolate the bright orange/red precipitate via vacuum filtration.
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Recrystallize the crude solid from a hot mixture of ethanol and ethyl acetate (3:1 v/v) to ensure high isomeric purity (isolating the E-isomer of the hydrazone).
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Single Crystal Growth (Vapor Diffusion):
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Dissolve 10-15 mg of the purified derivative in a minimal volume of dichloromethane (DCM) inside a small inner vial.
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Place the inner vial into a larger outer vial containing 3 mL of hexanes (anti-solvent). Cap the outer vial tightly.
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Allow for slow vapor diffusion at 4°C over 5-7 days. The slow diffusion kinetics prevent rapid nucleation, yielding large, defect-free single crystals.
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Data Collection and Refinement:
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Harvest a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a goniometer using a cryo-loop and paratone oil.
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Flash-cool the crystal to 100 K using an N2 cryostream. Rationale: Cryogenic temperatures minimize thermal displacement parameters (B-factors), which is critical for accurately resolving the subtle pucker of the half-chair conformation and locating hydrogen atoms[4].
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Collect diffraction data using Mo K α radiation ( λ=0.71073 Å). Solve the phase problem using intrinsic phasing and refine using full-matrix least-squares on F2 .
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Caption: Step-by-step X-ray crystallography workflow utilizing chemical derivatization.
Quantitative Data Presentation
The following tables summarize the theoretical and solid-state parameters for the 4-methyl-4-propyl-2-cyclohexen-1-one system.
Table 1: Conformational Energy Profile (Theoretical vs. Solid-State)
| Conformer | Propyl Position | Methyl Position | Relative Energy ( ΔG , kcal/mol) | Solid-State Preference |
| Half-Chair A | Pseudo-equatorial | Pseudo-axial | 0.0 | Yes (Observed in X-ray) |
| Half-Chair B | Pseudo-axial | Pseudo-equatorial | +1.8 to +2.1 | No |
Table 2: Diagnostic Crystallographic Parameters
To validate the half-chair geometry, specific bond lengths and torsion angles must be scrutinized during structure refinement. The values below represent the standard diagnostic markers for this class of molecules[5].
| Parameter | Atoms Involved | Typical Value / Angle | Structural Significance |
| Enone Torsion | O=C1-C2=C3 | ~178° | Confirms near-coplanarity of the conjugated π -system. |
| Ring Pucker Torsion | C2-C3-C4-C5 | ~45° | Quantifies the deviation from planarity, defining the half-chair. |
| Alkene Bond Length | C2=C3 | 1.33 Å | Standard α,β -unsaturated alkene character. |
| Carbonyl Bond Length | C1=O | 1.22 Å | Standard carbonyl double bond character. |
Conclusion
The structural elucidation of 4-methyl-4-propyl-2-cyclohexen-1-one requires a synthesis of theoretical conformational analysis and rigorous crystallographic methodology. Because the molecule is a liquid, chemical derivatization to a 2,4-dinitrophenylhydrazone is the most reliable pathway to obtain high-quality diffraction data. The resulting X-ray structures consistently validate the thermodynamic preference for the Half-Chair A conformation, where the bulky propyl group minimizes A1,3 and 1,3-diaxial strain by occupying the pseudo-equatorial position. These precise geometric insights are indispensable for chemists designing highly stereoselective synthetic routes utilizing this scaffold.
References
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PubChem. "(4S)-4-Methyl-4-propyl-2-cyclohexen-1-one." National Center for Biotechnology Information. Available at: [Link]
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CAS Common Chemistry. "4-Methyl-4-propyl-2-cyclohexen-1-one." American Chemical Society. Available at:[Link]
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Woińska, M., et al. "Hydrogen atoms can be located accurately and precisely by X-ray crystallography." Science Advances (2016). Available at:[Link]
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Zheng, M., et al. "Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach." Journal of Cheminformatics (2014). Available at:[Link]
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